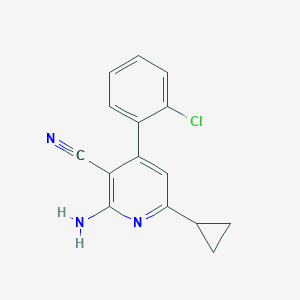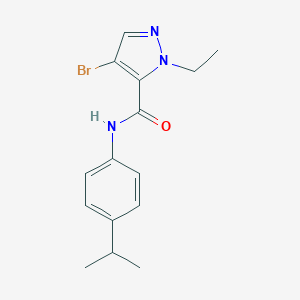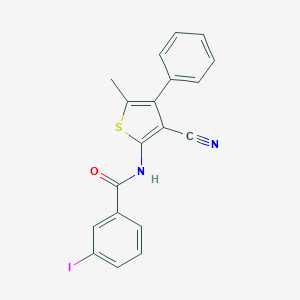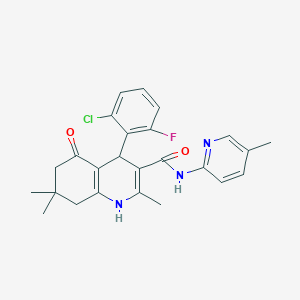
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a cyclopropyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile typically involves a multi-step process. One common method includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound with a yield of approximately 68% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- (Z)-2-Amino-4-(2-aryl-1-cyanovinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles
Uniqueness
Compared to similar compounds, 2-Amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more versatile in terms of reactivity and potential applications. Additionally, its specific substitution pattern on the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
CAS No. |
303130-96-3 |
|---|---|
Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-2-1-3-10(13)11-7-14(9-5-6-9)19-15(18)12(11)8-17/h1-4,7,9H,5-6H2,(H2,18,19) |
InChI Key |
RXENFGDYKSVIPJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B446680.png)
![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)


![N-(2-bromo-4,6-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446685.png)
![Isopropyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-[(2-methoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B446687.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B446688.png)
![2-[(5-Formyl-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B446689.png)


![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446693.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B446695.png)
![2-bromo-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B446700.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE](/img/structure/B446701.png)
